N-(4-Chlorophenyl)-N,1,1-trimethylboranamine
Description
N-(4-Chlorophenyl)-N,1,1-trimethylboranamine: is an organic compound characterized by the presence of a chlorophenyl group attached to a boranamine moiety
Properties
CAS No. |
61373-35-1 |
|---|---|
Molecular Formula |
C9H13BClN |
Molecular Weight |
181.47 g/mol |
IUPAC Name |
4-chloro-N-dimethylboranyl-N-methylaniline |
InChI |
InChI=1S/C9H13BClN/c1-10(2)12(3)9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
InChI Key |
ZMHIRSHZVWEZPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-chloroaniline with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of 4-chloroaniline: This is achieved by the chlorination of aniline using chlorine gas or a chlorinating agent such as thionyl chloride.
Reaction with trimethylborane: The 4-chloroaniline is then reacted with trimethylborane in the presence of a catalyst, such as palladium or platinum, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Chlorophenyl)-N,1,1-trimethylboranamine is used as a precursor in the synthesis of more complex boron-containing compounds. It is also utilized in the development of new catalysts and ligands for organic reactions.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing boron-containing pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-(4-Chlorophenyl)-N,1,1-trimethylboranamine exerts its effects involves its interaction with specific molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue. The molecular pathways involved include the selective uptake of boron by cancer cells and the subsequent nuclear reactions that lead to cell death.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1,2-phenylenediamine
- N-(4-Chlorophenyl)formamide
- Bis(4-chlorophenyl) sulfone
Comparison: N-(4-Chlorophenyl)-N,1,1-trimethylboranamine is unique due to its boron-containing structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers advantages in terms of reactivity and potential applications in BNCT. Other similar compounds, such as N-(4-Chlorophenyl)-1,2-phenylenediamine, are primarily used as intermediates in the synthesis of dyes and pharmaceuticals, while N-(4-Chlorophenyl)formamide and Bis(4-chlorophenyl) sulfone are used in different industrial applications.
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